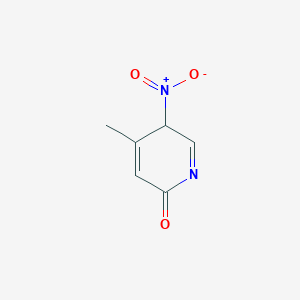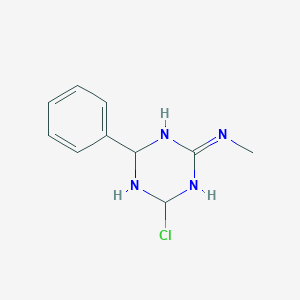![molecular formula C20H21NO3 B12360419 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B12360419.png)
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid is a complex organic compound known for its unique structural properties. This compound is a derivative of olopatadine, a well-known antihistamine used to treat allergic reactions. The presence of deuterium atoms in its structure makes it particularly interesting for scientific research, as deuterium can influence the metabolic stability and pharmacokinetics of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid involves several steps. The starting material is typically a benzoxepin derivative, which undergoes a series of reactions including alkylation, deuteration, and acylation. The key steps include:
Alkylation: Introduction of the methylamino propylidene group.
Deuteration: Replacement of hydrogen atoms with deuterium.
Acylation: Addition of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pressure controls.
Análisis De Reacciones Químicas
Types of Reactions
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium on chemical reactions and stability.
Biology: Investigated for its potential effects on biological systems, particularly in the context of metabolic stability.
Medicine: Explored for its potential therapeutic applications, including its use as an antihistamine.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound binds to histamine receptors, blocking the action of histamine and thereby reducing allergic reactions. The presence of deuterium atoms can enhance the compound’s metabolic stability, leading to prolonged effects.
Comparación Con Compuestos Similares
Similar Compounds
Olopatadine: A non-deuterated version of the compound, commonly used as an antihistamine.
N-Desmethyl Olopatadine: A metabolite of olopatadine with similar antihistamine properties.
Uniqueness
The unique aspect of 2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzocbenzoxepin-2-yl]acetic acid is the presence of deuterium atoms, which can significantly alter its pharmacokinetics and metabolic stability compared to its non-deuterated counterparts. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7-/i2D,3D,5D,6D,13D2 |
Clave InChI |
VQMJUHOJPCPUAM-RGLYJKRISA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])/C(=C/CCNC)/C3=C(C=CC(=C3)CC(=O)O)OC2([2H])[2H])[2H])[2H] |
SMILES canónico |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)



![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)



![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)
![2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B12360408.png)

